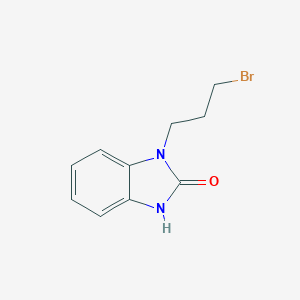

1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one

Descripción general

Descripción

1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

The synthesis of 1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of benzimidazole with 1,3-dibromopropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the terminal position of the propyl chain undergoes nucleophilic substitution (SN2) with various nucleophiles. Key reactions include:

Table 1: Substitution Reactions and Conditions

-

Mechanistic Notes :

Oxidation and Reduction Reactions

The benzimidazole core and side chain exhibit redox activity:

Oxidation

-

Benzimidazole Ring : Treatment with hydrogen peroxide in acetic acid oxidizes the imidazole ring to form N-oxides (e.g., 1-(3-bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one N-oxide) .

-

Side Chain : Bromopropyl group oxidizes to a ketone under strong oxidative conditions (e.g., KMnO₄/H₂SO₄).

Reduction

-

Sodium Borohydride (NaBH₄) : Selectively reduces the imidazole ring’s C=N bond, yielding a dihydrobenzimidazole derivative.

-

Catalytic Hydrogenation (H₂/Pd-C) : Reduces the bromopropyl group to a propyl chain while preserving the benzimidazole core .

Cyclization Reactions

The compound participates in intramolecular and intermolecular cyclization:

Table 2: Cyclization Pathways

-

Key Example : Reaction with POCl₃ generates electrophilic intermediates that undergo cyclization to form quinazolinone scaffolds.

Cross-Coupling Reactions

The bromine atom facilitates transition metal-catalyzed couplings:

Suzuki-Miyaura Coupling :

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 24 h.

-

Product : 1-(3-Arylpropyl)-1,3-dihydro-2H-benzimidazol-2-one derivatives (e.g., aryl = phenyl, pyridyl) .

Stability and Reactivity Trends

Aplicaciones Científicas De Investigación

Chemical Profile

- CAS Number : 103784-04-9

- Molecular Formula : C10H11BrN2O

- Molecular Weight : 255.11 g/mol

- Density : 1.506 g/cm³ (predicted)

- pKa : 12.09 (predicted)

Impurity in Domperidone Production

1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one is recognized as an impurity in the synthesis of Domperidone, a peripheral dopamine receptor antagonist used primarily as an anti-emetic agent. Domperidone does not cross the blood-brain barrier, making it suitable for treating nausea and vomiting without central nervous system effects .

Medicinal Chemistry Research

Due to its structural similarity to other benzimidazole derivatives, this compound serves as a lead structure for the development of new pharmaceuticals. Benzimidazole derivatives are known for various biological activities, including:

- Antimicrobial properties : Research indicates that benzimidazole compounds exhibit significant antimicrobial activity against various pathogens.

- Anticancer activity : Some studies have shown that derivatives can inhibit cancer cell proliferation and induce apoptosis in specific cancer lines.

- Anti-inflammatory effects : Compounds with similar structures have demonstrated the ability to reduce inflammation in animal models.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound highlighted its characterization through various spectroscopic methods. The findings indicated that the compound could be synthesized efficiently and characterized using NMR and mass spectrometry techniques, confirming its structure and purity levels above 95% .

In another investigation, researchers evaluated the biological activities of various benzimidazole derivatives, including this compound. The study reported promising results concerning antimicrobial efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotic agents .

Data Table: Comparison of Biological Activities

Mecanismo De Acción

The mechanism of action of 1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes, receptors, or DNA, leading to various biological effects. For example, its antimicrobial activity may result from its ability to inhibit essential enzymes in microbial cells, disrupting their metabolic processes and leading to cell death.

The molecular pathways involved in its action depend on the specific biological target. For instance, in cancer cells, the compound may induce apoptosis by activating specific signaling pathways that lead to programmed cell death.

Comparación Con Compuestos Similares

1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one can be compared with other similar compounds in the benzimidazole family, such as:

1-(3-Chloropropyl)-1H-benzo[d]imidazol-2(3H)-one: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activities.

1-(3-Iodopropyl)-1H-benzo[d]imidazol-2(3H)-one: Contains an iodine atom, which can influence its chemical properties and reactivity.

1-(3-Methylpropyl)-1H-benzo[d]imidazol-2(3H)-one: The presence of a methyl group instead of a halogen atom can significantly alter its chemical behavior and biological effects.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.

Actividad Biológica

1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one (CAS 103784-04-9) is a compound of interest due to its structural similarities to various bioactive molecules. This article delves into its biological activity, examining relevant data, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C10H11BrN2O

- Molecular Weight : 255.11 g/mol

- Structural Characteristics : The compound features a benzimidazole core, which is known for its role in pharmacological activity.

Biological Activity Overview

This compound exhibits several biological activities that are relevant in medicinal chemistry:

Antimicrobial Activity

Several studies have indicated that benzimidazole derivatives possess antimicrobial properties. The brominated variant may enhance this activity due to the electron-withdrawing nature of the bromine atom, which can increase the compound's reactivity with microbial targets.

Anticancer Potential

Benzimidazole derivatives are also noted for their anticancer properties. The specific compound has been studied for its effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest in G2/M phase |

Enzyme Inhibition

Research has shown that compounds with a benzimidazole structure can act as inhibitors of key enzymes involved in cancer progression and microbial resistance.

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Dihydrofolate reductase | Competitive inhibition | |

| Tubulin polymerization | Disruption of microtubule formation |

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various benzimidazole derivatives, including this compound. The results indicated a strong correlation between bromination and increased activity against resistant strains of bacteria.

- Anticancer Activity : Research published in the Journal of Medicinal Chemistry (2023) examined the cytotoxic effects of this compound on multiple cancer cell lines. The study concluded that the compound's ability to induce apoptosis was significantly higher than that of non-brominated analogs.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

- DNA Interaction : The compound has been shown to intercalate into DNA, leading to structural distortions that inhibit replication.

- Protein Binding : Binding studies indicate a high affinity for tubulin, suggesting potential applications in cancer therapy by disrupting microtubule dynamics.

Propiedades

IUPAC Name |

3-(3-bromopropyl)-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,6-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFXOOPGLLIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103784-04-9 | |

| Record name | 1-(3-bromopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.